molecular formula C7H5N3O3 B017208 4-Azidosalicylic acid CAS No. 66761-27-1

4-Azidosalicylic acid

Número de catálogo: B017208
Número CAS: 66761-27-1
Peso molecular: 179.13 g/mol
Clave InChI: NLPWSMKACWGINL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-Azidosalicylic acid (CAS 66761-27-1; molecular formula C₇H₅N₃O₃; molecular weight 179.13 g/mol) is a photoactive derivative of salicylic acid. Its structure features a hydroxyl group at position 2, a carboxylic acid group at position 1, and an azide (-N₃) group at position 3. This azide group enables ultraviolet (UV)-induced crosslinking, making it a critical tool in photoaffinity labeling studies .

The compound is widely used to probe protein-ligand interactions, map receptor binding sites, and modify biomolecules. For example, it has been employed to label membrane proteins in plant receptor complexes (e.g., 120- and 160-kD glycosylated proteins in Arabidopsis ), study T cell receptor (TCR) interactions with peptide-MHC complexes , and functionalize carbon nanotubes for biomedical applications . Its N-hydroxysuccinimide (NHS) ester derivative facilitates conjugation to amino groups in peptides, carbohydrates, and polymers, enhancing its utility in diverse biochemical workflows .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El succinato de metoprolol se sintetiza mediante un proceso de varios pasos. Los pasos clave implican la reacción de 4-(2-metoxietil)fenol con epiclorhidrina para formar éter de glicidilo, que luego se hace reaccionar con isopropilamina para producir metoprolol . El paso final implica la formación de la sal succinato para mejorar su solubilidad y estabilidad .

Métodos de producción industrial: La producción industrial de succinato de metoprolol implica la síntesis a gran escala utilizando las mismas reacciones químicas pero optimizadas para la eficiencia y el rendimiento. El proceso incluye estrictas medidas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Photolysis and Nitrene-Mediated Cross-Linking

The azide group in 4-azidosalicylic acid undergoes UV-induced photolysis (254–365 nm) to generate a reactive nitrene intermediate. This nitrene forms covalent bonds with proximal amino acid residues in target proteins, enabling photoaffinity labeling.

Key Findings:

  • Cross-Linking Efficiency : In studies with Streptococcus sanguis G9B, 125I-labeled this compound-PRG (proline-rich glycoprotein) demonstrated 1% cross-linking efficiency to bacterial adhesins after UV irradiation .

  • Reversibility : Binding interactions were reversible and competitively inhibited by unlabeled PRG, confirming specificity .

Reaction Conditions:

ParameterValue/Description
UV Wavelength254–365 nm
Reaction MediumAqueous buffer (pH 7.4)
Cross-Linked TargetsBacterial adhesins, HMGB1 protein

Biochemical Interactions with HMGB1 Protein

This compound binds to the High Mobility Group Box 1 (HMGB1) protein, a damage-associated molecular pattern (DAMP) molecule. The interaction is redox-state-dependent:

  • Reduced HMGB1 : Binds to CXCR4, promoting inflammatory cell recruitment.

  • Disulfide HMGB1 : Activates TLR4-mediated NF-κB signaling .

Inhibition Studies:

  • Proinflammatory Suppression : this compound suppresses HMGB1-induced expression of proinflammatory cytokines (e.g., TNF-α, IL-6) and cyclooxygenase-2 (COX-2) by >60% at 100 µM.

  • Binding Affinity : Surface plasmon resonance (SPR) assays confirmed a dissociation constant (K<sub>d</sub>) of 2.3 µM for HMGB1-4-azidosalicylic acid interactions.

Stability and Decomposition Pathways

The azide group confers instability under specific conditions:

Decomposition Triggers:

  • UV Light : Rapid photolysis to nitrene (t<sub>1/2</sub> < 5 min at 254 nm).

  • Thermal Degradation : Decomposes at temperatures >100°C, releasing nitrogen gas.

Stability Data:

ConditionStability Profile
Aqueous Solution (4°C)Stable for 72 hours
Dry State (RT)Stable for 6 months

Experimental Workflow:

  • Incubation : Mix this compound with target protein (e.g., HMGB1) in physiological buffer.

  • UV Irradiation : Expose to UV light (300–365 nm) for 5–10 minutes.

  • Analysis : SDS-PAGE or mass spectrometry to identify cross-linked adducts .

Case Study:

  • HMGB1 Mapping : Cross-linking experiments localized the binding site of this compound to the Cys23-Cys45 disulfide region of HMGB1, critical for its proinflammatory activity.

Synthetic Modifications

While not a direct reaction, this compound serves as a precursor for functionalized derivatives:

Example Derivatives:

DerivativeApplication
NHS-ester conjugateProtein immobilization
PEGylated analogsEnhanced solubility for in vivo studies

Aplicaciones Científicas De Investigación

El succinato de metoprolol tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El succinato de metoprolol funciona inhibiendo selectivamente los receptores beta-1 adrenérgicos en el corazón. Esta inhibición conduce a una disminución de la frecuencia cardíaca y la contractilidad miocárdica, lo que reduce la demanda de oxígeno del corazón. El fármaco no afecta significativamente los receptores beta-2, que se encuentran principalmente en los pulmones y el músculo liso vascular .

Compuestos similares:

Singularidad: Toprol XL es único debido a su formulación de liberación prolongada, que permite la dosificación una vez al día y proporciona un efecto terapéutico más constante durante las 24 horas. Esta formulación mejora el cumplimiento del paciente y reduce el riesgo de efectos secundarios asociados con las concentraciones plasmáticas máximas .

Comparación Con Compuestos Similares

Structural and Functional Analogues

4-Azidosalicylic acid belongs to a broader class of salicylic acid derivatives. Key comparisons with structurally related compounds are summarized below:

Compound CAS No. Molecular Formula Key Functional Groups Primary Applications Key References
This compound 66761-27-1 C₇H₅N₃O₃ -OH, -COOH, -N₃ Photoaffinity labeling, protein crosslinking, biomolecule functionalization
4-Aminosalicylic acid 65-49-6 C₇H₇NO₃ -OH, -COOH, -NH₂ Antibiotic (tuberculosis treatment), anti-inflammatory agent
Salicylic acid 69-72-7 C₇H₆O₃ -OH, -COOH Pharmaceutical (keratolytic), cosmetic (acne treatment), chemical synthesis precursor N/A
Azo-salicylic acid derivatives Varies Varies -OH, -COOH, -N=N- Dyes, sensors, pH-responsive materials
Benzophenone derivatives Varies Varies -OH, -C=O Photoaffinity labeling (via ketone-mediated radical crosslinking) N/A

Functionalization Efficiency

This compound’s NHS ester derivative exhibits superior conjugation efficiency compared to other photoactive reagents. For example, in modifying chondroitin sulfate dodecasaccharides, its NHS ester achieved partial N-deacetylation and selective derivatization of amino groups, enabling precise glycoprotein labeling . Similarly, in TCR studies, ASA-modified peptides retained biological activity while enabling crosslinking, a feat challenging for bulkier labels like biotin-avidin systems .

Limitations

  • Stability : The azide group is light-sensitive, requiring storage in dark conditions.
  • Specificity : UV activation may damage sensitive biomolecules, necessitating optimized irradiation protocols .

Actividad Biológica

4-Azidosalicylic acid is a compound that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores its biological activity, including mechanisms of action, cytotoxicity, and its role in drug development.

This compound is a derivative of salicylic acid, characterized by the presence of an azido group at the para position. This modification enhances its reactivity and allows it to serve as a photoaffinity labeling agent, which is crucial in studying protein interactions and cellular mechanisms.

The biological activity of this compound can be attributed to its ability to form covalent bonds with target proteins upon exposure to UV light. This property is particularly useful in identifying protein interactions in complex biological systems. For instance, it has been employed to study the interaction between drugs and P-glycoprotein, a key player in multidrug resistance in cancer cells .

Cytotoxicity Studies

Research has indicated that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines. In a study evaluating its effects on MCF-7 breast cancer cells, photolabeled derivatives demonstrated reduced cytotoxicity compared to their parent compounds, suggesting that the azido modification alters cellular uptake or interaction with DNA .

Table 1: Cytotoxic Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-715Photoaffinity labeling
NHS-4-Azidosalicylic AcidMCF-7/ADR>50Reduced uptake in resistant cells
BBR 3422 (photolabeled)MCF-720Competes with azidopine on P-glycoprotein

Applications in Drug Development

The utility of this compound extends into drug development, particularly in creating targeted therapies for cancer. Its ability to selectively label proteins involved in drug resistance mechanisms allows researchers to better understand how these proteins contribute to therapeutic failure.

Case Study: Targeting P-Glycoprotein

In a notable study, researchers utilized this compound to photolabel BBR 3422, a compound being investigated for its anticancer properties. The results showed that while the photolabeled compound was less cytotoxic than the parent compound, it effectively inhibited P-glycoprotein activity, thereby enhancing drug accumulation in resistant cancer cells . This highlights the potential of using such derivatives to overcome multidrug resistance.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing and characterizing 4-azidosalicylic acid?

this compound is synthesized via nitrene-based [2+1] cycloaddition reactions, typically involving azide precursors. Key steps include:

  • Synthesis : Reacting 4-aminosalicylic acid with sodium nitrite and hydrochloric acid to form the diazonium intermediate, followed by azide substitution using sodium azide. Post-reaction purification involves recrystallization from ethanol/water mixtures .
  • Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while mass spectrometry (MS-ESI) verifies molecular weight. TLC can monitor reaction progress .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Photoreactivity : The aryl azide group is photosensitive. Work under amber light or in dark conditions to avoid unintended crosslinking .
  • Toxicity : Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. Follow protocols for azide waste disposal due to potential explosive hazards .
  • Storage : Store in airtight, light-resistant containers at –20°C to stabilize the azide group .

Q. How do the hydroxyl and carboxyl functional groups influence the reactivity of this compound?

  • Crosslinking : The hydroxyl group enables conjugation via esterification, while the carboxyl group facilitates covalent bonding to amine-terminated surfaces (e.g., carbon nanotubes). The azide group allows UV-induced nitrene formation for photoaffinity labeling .
  • Solubility : Polar solvents (e.g., DMSO, methanol) enhance solubility, critical for homogeneous reaction conditions .

Advanced Research Questions

Q. How can functionalization efficiency of this compound on MWCNTs be optimized?

  • Oxidation Pre-Treatment : MWCNTs are refluxed in HNO₃:H₂SO₄ (1:3 v/v) to introduce first-generation oxygen functional groups (OFGs), enhancing surface reactivity. Post-oxidation, this compound is grafted via [2+1] cycloaddition, achieving 12.2–17.4% functionalization efficiency .
  • Key Parameters : Optimize reaction time (e.g., 10 min reflux), acid concentration, and sonication duration during post-functionalization washing (e.g., 1 h in 1 M NaOH/HCl) .
  • Quantification : Use thermogravimetric analysis (TGA) to measure weight loss (200–700°C) and XPS to confirm OFG density (e.g., 1.60–2.29 mmol/g) .

Q. How does this compound enhance photochemical crosslinking in protein interaction studies?

  • Peptide Modification : The azide group is conjugated to cysteine residues outside TCR-binding regions (e.g., P-3 position) to avoid steric hindrance. UV irradiation (365 nm) generates nitrenes that crosslink proximal biomolecules .
  • Detection : Biotin tags enable streptavidin-based detection of crosslinked complexes. Validate specificity using SDS-PAGE and autoradiography .

Q. How can contradictions in functionalization efficiency data across studies be resolved?

  • Material Variability : Differences in MWCNT diameter (12 vs. 44 nm) and iron content (0.5% vs. 4.7%) significantly impact OFG grafting. Smaller diameters and lower iron correlate with higher functionalization .
  • Methodological Discrepancies : Standardize oxidation protocols (e.g., HNO₃:H₂SO₄ ratio, reflux time) and quantify OFGs via XPS/TGA to ensure reproducibility .

Q. What is the impact of second-generation OFGs from this compound on relaxometric properties of MWCNTs?

  • T₂ Relaxivity : Grafting this compound introduces hydroxyl/carboxyl groups that enhance proton exchange, improving transverse relaxivity (r₂) for MRI contrast applications. oMWCNTO-Sal showed higher r₂ (175.6 mg/g) than oMWCNTN-Sal (89.7 mg/g) due to structural differences .
  • Validation : Compare relaxivity data (e.g., 1.5T MRI) with commercial SPIO nanoparticles to benchmark performance .

Q. Methodological Notes

  • Data Presentation : Use tables to compare functionalization efficiencies (e.g., % grafting, mmol/g) and relaxivity values. Include TGA/XPS spectra in supplementary materials .
  • Reproducibility : Document oxidation and sonication parameters meticulously. Reference the Beilstein Journal’s experimental guidelines for clarity .

Propiedades

IUPAC Name

4-azido-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c8-10-9-4-1-2-5(7(12)13)6(11)3-4/h1-3,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPWSMKACWGINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66761-27-1
Record name 4-Azidosalicylic Acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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